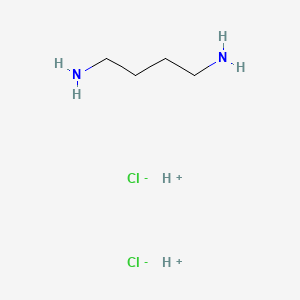

1,4-Diaminobutanedihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H14Cl2N2 |

|---|---|

Molecular Weight |

161.07 g/mol |

IUPAC Name |

butane-1,4-diamine;hydron;dichloride |

InChI |

InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H |

InChI Key |

XXWCODXIQWIHQN-UHFFFAOYSA-N |

Canonical SMILES |

[H+].[H+].C(CCN)CN.[Cl-].[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Biological Role & Application of 1,4-Diaminobutane Dihydrochloride (Putrescine 2HCl) in Cell Proliferation

Topic: Biological Role & Application of 1,4-Diaminobutane Dihydrochloride in Cell Proliferation Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

1,4-Diaminobutane dihydrochloride (Putrescine 2HCl) is the stable salt form of putrescine, the foundational polyamine in mammalian cells. It acts as a critical regulator of the G1/S phase transition during the cell cycle. While often viewed merely as a metabolic precursor to spermidine and spermine, putrescine exerts direct influence on chromatin structure via electrostatic stabilization of the DNA phosphate backbone and regulates the translation of proliferation-associated proteins through the eIF5A pathway.

This guide provides a mechanistic deep-dive and practical protocols for utilizing Putrescine 2HCl in cell culture, specifically addressing the "serum amine oxidase trap"—a common experimental artifact that leads to false cytotoxicity data.

Chemical & Biological Fundamentals

Chemical Identity

-

IUPAC Name: Butane-1,4-diaminium dichloride[1]

-

Formula: C₄H₁₂N₂ · 2HCl

-

Role of the Dihydrochloride Salt: Free base putrescine is hygroscopic and prone to oxidation. The dihydrochloride salt form is used in research reagents to ensure:

-

Stoichiometric Accuracy: It forms a crystalline solid that allows for precise weighing.

-

Solubility: It dissociates instantly in aqueous media (pH 7.4) to yield the biologically active polycationic putrescine (

) and chloride ions.

-

The "Polycationic" Mechanism

At physiological pH, putrescine carries a net charge of +2. This charge is the primary driver of its biological function. Unlike inorganic cations (

Mechanistic Pathways: The Proliferation Axis

The proliferation signal of putrescine is governed by the ODC/c-Myc Axis .

The ODC Gatekeeper

Ornithine Decarboxylase (ODC) is the rate-limiting enzyme converting Ornithine to Putrescine.[2][3] ODC is a direct transcriptional target of the oncogene c-Myc .

-

G1/S Transition: During the G1 phase, c-Myc upregulation leads to a spike in ODC activity.

-

Result: Intracellular putrescine levels rise, facilitating chromatin remodeling required for DNA replication.

-

Inhibition: The drug DFMO (Difluoromethylornithine) acts as a suicide inhibitor of ODC, arresting cells in G1. This arrest can be rescued by exogenous Putrescine 2HCl.

Downstream Translation (eIF5A)

Putrescine is the precursor for Spermidine, which is the substrate for the post-translational modification (hypusination) of eIF5A (Eukaryotic Initiation Factor 5A). Hypusinated eIF5A is required for the translation of proteins containing polyproline motifs, many of which are involved in cell motility and proliferation.

Visualization: The Polyamine Proliferation Circuit

Caption: The c-Myc driven polyamine axis. Putrescine serves as both a direct DNA stabilizer and a metabolic precursor for translation initiation factors.

Experimental Protocols & Applications

The "Serum Trap": A Critical Warning

Do not add Putrescine 2HCl to standard Fetal Bovine Serum (FBS) without precautions.

Ruminant sera (FBS, Calf Serum) contain high levels of Serum Amine Oxidase (SAO) . SAO oxidatively deaminates putrescine, generating Acrolein and Hydrogen Peroxide (

-

The Artifact: Cells die not because of polyamine toxicity, but because of the toxic byproducts generated in the media.

-

The Solution:

-

Inhibitor: Add Aminoguanidine (1 mM) to the media to block SAO.[4]

-

Alternative Serum: Use Horse Serum or Human Serum (low SAO activity).

-

Serum-Free: Use defined media.

-

Protocol A: Media Supplementation (Hybridoma/CHO)

Putrescine is often auxotrophic in high-producing CHO or Hybridoma lines (especially those deficient in arginase).

| Component | Concentration | Function |

| Putrescine 2HCl | 100 µM - 500 µM | Supports G1/S transition; prevents apoptosis in serum-free conditions. |

| Aminoguanidine | 1 mM | MANDATORY if using FBS. Inhibits amine oxidase to prevent toxicity. |

| Basal Media | RPMI-1640 or DMEM | Standard nutrient base. |

Step-by-Step Preparation:

-

Stock Solution (1000x): Dissolve 161 mg of 1,4-Diaminobutane dihydrochloride (MW: 161.07 g/mol ) in 10 mL of sterile distilled water to create a 100 mM stock.

-

Filtration: Sterile filter using a 0.22 µm PES membrane. Do not autoclave the stock.

-

Storage: Aliquot and store at -20°C. Stable for 6 months.

-

Usage: Add 1 mL of stock per 1 Liter of media (Final: 100 µM).

Protocol B: The Rescue Assay (DFMO Validation)

To prove a phenotype is ODC-dependent, you must demonstrate that Putrescine rescues the defect caused by DFMO.

Workflow Visualization:

Caption: Experimental design for validating ODC-dependence. Group C must show proliferation rates comparable to Group A to confirm specificity.

Protocol:

-

Seed Cells: Plate cells at 30-40% confluence.

-

Inhibition: Treat Group B and C with 5 mM DFMO .

-

Rescue: Immediately treat Group C with 100 µM Putrescine 2HCl (+ 1 mM Aminoguanidine if FBS is present).

-

Incubation: Incubate for 48-72 hours.

-

Readout: Group B should show G1 arrest. Group C should show normal cycling (S-phase entry).

Analytical Validation

To verify intracellular uptake of the supplement, High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is the gold standard, as polyamines lack natural chromophores.

-

Derivatizing Agent: Dansyl Chloride (fluorescent tag).

-

Detection: Fluorescence (Ex: 340 nm, Em: 515 nm).

-

Separation: C18 Reverse-phase column.

References

-

Tabor, C. W., & Tabor, H. (1984). Polyamines. Annual Review of Biochemistry, 53, 749-790. Link

-

Pegg, A. E. (2016). Functions of Polyamines in Mammals. Journal of Biological Chemistry, 291(29), 14903-14912. Link

-

Casero, R. A., & Marton, L. J. (2007). Targeting polyamine metabolism and function in cancer and other hyperproliferative diseases. Nature Reviews Drug Discovery, 6(5), 373-390. Link

-

Bachrach, U., & Wang, Y. C. (2002). Cancer therapy and the polyamine pathway. Amino Acids, 22(3), 273-294. Link

-

Sharmin, S., et al. (2001). Cytotoxicity of spermine and spermidine on cultured cells is mediated by serum amine oxidase.[5] Biochemical and Biophysical Research Communications, 282(1), 228-235. Link

Sources

Molecular weight and structural formula of 1,4-Diaminobutane dihydrochloride

An In-Depth Technical Guide to 1,4-Diaminobutane Dihydrochloride

Authored by a Senior Application Scientist

Abstract

1,4-Diaminobutane, most commonly known by its trivial name putrescine, is a foundational biogenic amine involved in a myriad of critical cellular processes, from cell growth and differentiation to stress response. In the laboratory and in industrial applications, it is most frequently handled in its stable salt form, 1,4-Diaminobutane dihydrochloride. This guide offers an in-depth exploration of this crucial compound, tailored for researchers, scientists, and drug development professionals. We will dissect its physicochemical properties, delve into its biological significance and mechanisms of action, outline its key applications, and provide validated protocols for its use, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Core Physicochemical & Structural Characteristics

1,4-Diaminobutane dihydrochloride is the hydrochloride salt of putrescine, a four-carbon aliphatic diamine. The addition of two hydrochloride moieties protonates the two primary amine groups, significantly enhancing the compound's stability and water solubility, which are advantageous for experimental applications.[1][2]

Structural Formula

The structure consists of a central four-carbon (butane) chain with amino groups at positions 1 and 4. In the dihydrochloride salt, these amino groups are protonated to form ammonium chlorides (-NH₃⁺Cl⁻).

-

Linear Formula : H₂N(CH₂)₄NH₂ · 2HCl[3]

-

SMILES : C(CCN)CN.Cl.Cl[1]

-

InChI Key : XXWCODXIQWIHQN-UHFFFAOYSA-N[6]

Quantitative Data Summary

The key physicochemical properties are summarized in the table below for quick reference. These values are critical for calculating molarity, assessing purity, and determining appropriate experimental conditions.

| Property | Value | Source(s) |

| CAS Number | 333-93-7 | [4] |

| Molecular Weight | 161.07 g/mol | [3][4][6][7] |

| Appearance | White to off-white crystalline powder | [8][9][10] |

| Melting Point | ≥275 °C, typically ~280 °C (with decomposition) | [8][9][11] |

| Solubility | Freely soluble in water (e.g., 100 mg/mL in H₂O) | [6][11] |

| Purity (Typical) | ≥97% - ≥99% | [6][8][10] |

| Key Characteristic | Hygroscopic (absorbs moisture from the air) | [9][12] |

Biological Significance & Mechanism of Action

The scientific value of 1,4-Diaminobutane dihydrochloride stems from the biological roles of its free base, putrescine. Putrescine is the simplest of the polyamines and serves as the essential precursor for the synthesis of higher polyamines, spermidine and spermine.[6][9] These molecules are indispensable for cellular function.

The Polyamine Biosynthetic Pathway

Putrescine is synthesized in mammalian cells primarily through the decarboxylation of the amino acid ornithine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC).[6] This is a highly regulated and rate-limiting step. Putrescine is then converted to spermidine, and subsequently to spermine, through the addition of aminopropyl groups.

Caption: Biosynthesis of polyamines from ornithine.

Mechanism of Action

Polyamines, including putrescine, are polycations that interact with negatively charged macromolecules such as DNA, RNA, and proteins. Through these interactions, they are involved in:

-

Modulation of Gene Expression : By binding to DNA and chromatin, polyamines can influence DNA conformation and affect transcription.

-

Protein Synthesis : They play a role in the stability of ribosomes and are involved in the process of translation.

-

Ion Channel Regulation : Putrescine and other polyamines are known to modulate the activity of ion channels, notably binding to the polyamine modulatory site of the NMDA receptor and potentiating its currents.[6][9]

-

Cell Proliferation and Apoptosis : Due to their central role in macromolecular synthesis, polyamine levels are tightly linked to cell cycle progression and programmed cell death.

Applications in Research and Drug Development

The fundamental role of 1,4-Diaminobutane (putrescine) in cell biology makes its dihydrochloride salt a versatile tool in several research domains.

-

Cell Culture : It is frequently used as a supplement in defined cell culture media, particularly for stem cells, to promote cell growth, proliferation, and differentiation.[9][10]

-

Biochemical Assays : It serves as a substrate or standard in enzymatic assays, such as those measuring the activity of ornithine decarboxylase (ODC), a key enzyme in cancer research.[9]

-

Neuroscience Research : Its function as a modulator of NMDA receptors makes it a valuable pharmacological tool for studying excitatory neurotransmission.[6]

-

Synthetic Chemistry : It acts as a foundational building block for the synthesis of more complex polyamines, polymers, and pharmaceutical compounds.[1][2]

-

Plant Biology : As a polyamine, it functions as a plant growth regulator, influencing root development and responses to environmental stress.[13]

Experimental Protocol: Preparation of an Aqueous Stock Solution

Accuracy in the preparation of stock solutions is paramount for experimental reproducibility. Given the compound's high water solubility and hygroscopic nature, specific handling procedures are required.

Objective : To prepare a sterile 100 mM aqueous stock solution of 1,4-Diaminobutane dihydrochloride.

Materials :

-

1,4-Diaminobutane dihydrochloride (CAS 333-93-7)

-

Nuclease-free, cell culture grade water

-

Sterile 50 mL conical tube

-

Calibrated analytical balance

-

Weighing paper or boat

-

Sterile 0.22 µm syringe filter

-

Sterile syringe (10-20 mL)

-

Sterile storage vials (e.g., 1.5 mL microcentrifuge tubes)

Workflow Diagram

Caption: Workflow for preparing a sterile stock solution.

Step-by-Step Methodology :

-

Causality Check - Acclimatization : Before opening, allow the sealed container of 1,4-Diaminobutane dihydrochloride to equilibrate to room temperature for at least 30 minutes. This is a critical step to prevent atmospheric moisture from condensing on the cold powder, which would compromise its integrity due to its hygroscopic nature.[9][12]

-

Calculation : Calculate the mass required.

-

Molecular Weight (MW) = 161.07 g/mol

-

Desired Concentration (C) = 100 mM = 0.1 mol/L

-

Desired Volume (V) = 20 mL = 0.02 L

-

Mass = C x V x MW = 0.1 mol/L x 0.02 L x 161.07 g/mol = 0.3221 g

-

-

Weighing : On a calibrated analytical balance, carefully and quickly weigh 322.1 mg of the powder and transfer it into a sterile 50 mL conical tube. Minimize the time the powder is exposed to air.

-

Dissolution : Add approximately 18 mL of cell culture grade water to the conical tube.

-

Mixing : Secure the cap and vortex the tube until the powder is completely dissolved. The solution should be clear and colorless.[2]

-

Volume Adjustment : Carefully add water to bring the final volume to exactly 20 mL. This ensures the final concentration is accurate.

-

Sterilization (Self-Validation) : Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the solution into a new sterile conical tube. This filtration step removes any potential microbial contamination, which is essential for applications like cell culture.

-

Aliquoting and Storage : Immediately dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles and reduces the risk of contamination of the entire stock.

-

Labeling : Clearly label each aliquot with the compound name, concentration (100 mM), and the date of preparation.

-

Storage : Store the aliquots at -20°C. For long-term storage, -80°C is preferable.

Safety, Handling, and Storage

As a laboratory chemical, 1,4-Diaminobutane dihydrochloride requires careful handling to ensure user safety and maintain product integrity.

-

Personal Protective Equipment (PPE) : Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][12]

-

Hazard Identification : The compound is classified as a skin, eye, and respiratory tract irritant.[4][8] Avoid breathing dust and ensure work is conducted in a well-ventilated area or a chemical fume hood.[12][14]

-

First Aid :

-

Storage Conditions : Store the container tightly closed in a dry, cool, and well-ventilated place.[12][15] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) can further protect its quality.[12][14]

-

Incompatibilities : Avoid contact with strong oxidizing agents.[9][12]

Conclusion

1,4-Diaminobutane dihydrochloride is more than a simple chemical reagent; it is a gateway to studying and manipulating some of the most fundamental processes in cell biology. Its stability and solubility make it an experimentally convenient form of putrescine, the crucial precursor to higher polyamines. For researchers in cell biology, neuroscience, and drug development, a thorough understanding of its properties, biological functions, and proper handling is essential for conducting robust and reproducible science.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Putrescine dihydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9532, Putrescine Dihydrochloride. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2019, April 8). Safety Data Sheet: 1,4-Diaminobutane dihydrochloride. Retrieved from [Link]

Sources

- 1. CAS 333-93-7: 1,4-Diaminobutane dihydrochloride [cymitquimica.com]

- 2. 1,4-Diaminobutane dihydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. 1,4-二氨基丁烷 二盐酸盐 - 腐胺 二盐酸盐, 1 [sigmaaldrich.com]

- 4. Putrescine Dihydrochloride | C4H14Cl2N2 | CID 9532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Diaminobutane dihydrochloride, 99+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 腐胺 二盐酸盐 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 7. selleckchem.com [selleckchem.com]

- 8. carlroth.com [carlroth.com]

- 9. 1,4-Diaminobutane dihydrochloride | 333-93-7 [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. rpicorp.com [rpicorp.com]

- 12. fishersci.com [fishersci.com]

- 13. toku-e.com [toku-e.com]

- 14. fishersci.com [fishersci.com]

- 15. 1,4-Diaminobutane dihydrochloride CAS 333-93-7 | 821980 [merckmillipore.com]

1,4-Diaminobutane dihydrochloride function in polyamine biosynthesis pathways

Executive Summary

1,4-Diaminobutane dihydrochloride (Putrescine 2HCl) is the stable, ionic salt form of putrescine, the foundational precursor in the polyamine biosynthesis pathway. While often viewed merely as a metabolic intermediate, its regulation dictates critical cellular decisions regarding proliferation, differentiation, and apoptosis. This guide analyzes the mechanistic role of 1,4-diaminobutane in mammalian and plant systems, details its conversion into higher-order polyamines (spermidine/spermine), and provides validated protocols for its quantification and experimental manipulation in drug development contexts.

Part 1: Chemical & Biological Foundations

The Reagent: Why Dihydrochloride?

Researchers often ask why the dihydrochloride salt (CAS 333-93-7) is the standard reagent rather than the free base.

-

Volatility & Odor: Free base 1,4-diaminobutane is a volatile liquid with a foul, necrotic odor. The dihydrochloride form is a solid, odorless crystalline powder.

-

Stability: The salt form prevents oxidation and polymerization, ensuring stoichiometric accuracy during weighing.

-

Solubility: It is highly water-soluble, dissociating fully at physiological pH to yield the polycationic putrescine species (

) required for interaction with negatively charged nucleic acids and ion channels.

The Biosynthetic Cascade

Putrescine is the product of the rate-limiting step in polyamine synthesis.[1][2][3] Its accumulation drives the subsequent synthesis of spermidine and spermine.

Mammalian vs. Plant Pathways[4][5][6]

-

Mammals: Synthesize putrescine exclusively from L-Ornithine via Ornithine Decarboxylase (ODC).[4]

-

Plants/Bacteria: Possess a dual system.[5] They can use the ODC pathway but also synthesize putrescine from L-Arginine via Arginine Decarboxylase (ADC), producing Agmatine as an intermediate.

Pathway Visualization

The following diagram illustrates the flow from amino acid precursors to higher polyamines, highlighting the critical enzymes.

Figure 1: The Polyamine Biosynthesis Network.[7] Solid lines indicate the mammalian pathway; dashed lines indicate plant/bacterial specific routes.

Part 2: Mechanistic Regulation & Drug Targets

The ODC Gatekeeper

Ornithine Decarboxylase (ODC) has one of the shortest half-lives of any mammalian protein (< 30 minutes). This rapid turnover is a safety mechanism to prevent toxic accumulation of polyamines.

-

Induction: Growth factors (e.g., EGF) and oncogenes (e.g., c-MYC) upregulate ODC transcription.

-

Inhibition (DFMO): The drug Difluoromethylornithine (DFMO) is an enzyme-activated "suicide" inhibitor. It covalently binds to the active site of ODC, irreversibly blocking putrescine production.[8] This is the mechanism used to treat African Sleeping Sickness (Trypanosomes rely heavily on polyamines) and neuroblastoma.

The Antizyme Feedback Loop

When intracellular levels of 1,4-diaminobutane or spermidine rise too high, the cell triggers a unique autoregulatory loop involving Antizyme (OAZ) .

-

High polyamine levels induce a ribosomal frameshift during the translation of Antizyme mRNA.

-

Functional Antizyme protein binds to ODC.

-

The ODC-Antizyme complex is targeted to the 26S proteasome for degradation (ubiquitin-independent).

Figure 2: The Antizyme Feedback Loop. High polyamine levels trigger the destruction of ODC, halting further synthesis.

Part 3: Experimental Protocols

Protocol A: HPLC Quantification via Dansyl Chloride

Polyamines lack chromophores, making them invisible to standard UV-Vis detection. We must derivatize them using Dansyl Chloride, which reacts with primary and secondary amines to form fluorescent adducts.[9]

Objective: Quantify intracellular 1,4-diaminobutane, spermidine, and spermine.

| Step | Action | Critical Technical Note |

| 1. Lysis | Homogenize cells/tissue in 10% Perchloric Acid (PCA). | PCA precipitates proteins while keeping polyamines soluble. |

| 2. Alkalinization | Mix 100 | Reaction requires pH > 10.5 to deprotonate the amines. |

| 3. Derivatization | Add 200 | Light degrades Dansyl Chloride. Acetone ensures reagent solubility. |

| 4. Cleanup | Add Proline (100 mg/mL) to scavenge excess Dansyl Chloride. | Prevents damage to the HPLC column and reduces background noise. |

| 5. Extraction | Extract derivatives with Toluene; dry under | Removes salts and water-soluble byproducts. |

| 6. HPLC | Inject onto C18 Reverse-Phase column. Gradient: Water/Acetonitrile. | Elution order: Putrescine |

Protocol B: Rescue Experiments with 1,4-Diaminobutane 2HCl

To prove a phenotype is caused by polyamine depletion (e.g., after DFMO treatment), you must "rescue" the cells by adding exogenous putrescine.

-

Preparation: Dissolve 1,4-Diaminobutane 2HCl in water to create a 100 mM stock. Filter sterilize (0.22

m). Store at -20°C. -

Treatment: Treat cells with DFMO (e.g., 1-5 mM) to inhibit ODC.

-

Rescue: Co-treat with 1,4-Diaminobutane 2HCl at 10-50

M .-

Warning: Do not exceed 100

M. Serum amine oxidases (present in FBS) will oxidize extracellular putrescine, producing Hydrogen Peroxide (

-

Part 4: Drug Development Implications

Oncology

Tumor cells exhibit "polyamine addiction," maintaining high levels to support rapid DNA replication.

-

Strategy: Combine DFMO (ODC inhibitor) with Polyamine Transport Inhibitors (PTIs).

-

Rationale: When ODC is blocked, cancer cells upregulate transport pumps to scavenge polyamines from the blood. Blocking both synthesis and uptake is required for efficacy.

Parasitology

Trypanosoma brucei (Sleeping Sickness) relies entirely on ODC for survival. DFMO is curative because the parasite ODC is far more stable than human ODC. The drug irreversibly inhibits the parasite enzyme, and because the parasite cannot turn over the protein fast enough, it dies of polyamine starvation.

References

-

Pegg, A. E. (2016). Functions of Polyamines in Mammals. Journal of Biological Chemistry. Retrieved October 26, 2023, from [Link]

-

Casero, R. A., & Pegg, A. E. (2009). Polyamine catabolism and disease. Biochemical Journal. Retrieved October 26, 2023, from [Link]

-

Bassiri, H., et al. (2016). Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma. Translational Pediatrics. Retrieved October 26, 2023, from [Link]

-

Molins-Legua, C., et al. (1999). Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. The Analyst. Retrieved October 26, 2023, from [Link]

Sources

- 1. What are ODC inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. portlandpress.com [portlandpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Functions of Polyamines in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Dansyl Chloride-HPLC Method for the Determination of Polyamines | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: 1,4-Diaminobutane Dihydrochloride in Nucleic Acid Stabilization

This technical guide details the physicochemical role and experimental application of 1,4-Diaminobutane dihydrochloride (Putrescine 2HCl) in stabilizing nucleic acid structures.

Executive Summary

1,4-Diaminobutane dihydrochloride (Putrescine 2HCl) is a biogenic polyamine essential for the structural integrity of DNA and RNA. While often overshadowed by its higher-valency counterparts (spermidine and spermine), putrescine plays a distinct, non-destructive role in neutralizing the phosphate backbone, facilitating the compaction of nucleic acids without inducing the precipitation often seen with higher-charge polyamines. This guide explores its mechanism of action, its critical role in in vitro transcription/translation (IVT) optimization, and its utility in X-ray crystallography buffers.

Part 1: Physicochemical Mechanism of Stabilization

The Counter-Ion Atmosphere

Nucleic acids are polyanions with a high linear charge density due to the phosphate backbone (

-

Charge Neutralization: At physiological pH (7.4), 1,4-Diaminobutane exists as a divalent cation (

). It binds to the minor groove of DNA and the tertiary folds of RNA, effectively shielding the repulsive negative charges. -

The "Loose" Binder Advantage: Unlike spermine (+4), which binds tightly and can "freeze" structures or cause precipitation, putrescine (+2) maintains a dynamic equilibrium. This allows enzymes (like T7 RNA Polymerase or Ribosomes) to displace the polyamine easily during processing, making it ideal for active enzymatic assays.

Thermal Stabilization ( )

Putrescine increases the melting temperature (

Visualization of Mechanism

The following diagram illustrates the hierarchical binding and stabilization pathway.

Caption: Figure 1. Mechanism of Putrescine-mediated stabilization, highlighting dynamic equilibrium that permits enzymatic access.

Part 2: Comparative Analysis of Polyamines

The choice of polyamine dictates the outcome of the experiment. Putrescine is preferred when solubility and enzymatic activity are paramount.

Table 1: Physicochemical Comparison of Common Polyamines

| Property | Putrescine (1,4-Diaminobutane) | Spermidine | Spermine |

| Net Charge (pH 7.5) | +2 | +3 | +4 |

| Binding Affinity | Low ( | Medium ( | High ( |

| Primary Function | Dynamic shielding, osmotic balance | Compaction, high | Condensation, precipitation |

| Risk of Precipitation | Very Low | Moderate | High |

| Optimal Conc. | 1 – 50 mM | 0.5 – 5 mM | 0.05 – 1 mM |

Part 3: Applications & Experimental Protocols

Optimization of In Vitro Transcription (IVT)

Standard IVT buffers use spermidine. However, for high-yield synthesis of long RNA transcripts (>2kb) or when using high concentrations of Mg²⁺, spermidine can cause DNA template precipitation. Replacing or supplementing with putrescine resolves this.

Protocol A: Putrescine-Supplemented High-Yield IVT Buffer

Purpose: To maximize RNA yield while preventing template precipitation in high-Mg²⁺ reactions.

Reagents:

-

1M Tris-HCl (pH 7.9)

-

1M MgCl₂[1]

-

100mM DTT[2]

-

1M 1,4-Diaminobutane dihydrochloride (Sigma P5780 or eq.)

-

NTP Mix (25mM each)

Workflow:

-

Prepare 10X Buffer: Mix the following to create 1 mL of 10X Buffer.

-

400 µL Tris-HCl (Final: 400 mM)

-

200 µL MgCl₂ (Final: 200 mM)

-

100 µL DTT (Final: 100 mM)

-

100 µL 1,4-Diaminobutane 2HCl (Final: 100 mM)

-

200 µL Nuclease-Free Water

-

-

Reaction Assembly:

-

Use 1X final concentration (10 mM Putrescine final).

-

Note: If using standard Spermidine (2mM), you can add Putrescine (5-10mM) as an additive to further boost polymerase processivity.

-

-

Incubation: Incubate at 37°C for 2–4 hours.

-

Validation: Run 1 µL on a denaturing urea-PAGE gel. Putrescine-optimized reactions often show reduced abortive transcripts (smearing) compared to Mg²⁺-only buffers.

RNA Crystallization Screen

In structural biology, putrescine acts as a lattice contact promoter, bridging RNA helices to form ordered crystals.

Protocol B: Polyamine Screening Matrix

Purpose: To identify optimal crystallization conditions for RNA constructs.

Step-by-Step:

-

Stock Preparation: Prepare a 1.0 M stock of 1,4-Diaminobutane 2HCl in water. Filter sterilize (0.22 µm).

-

Screen Setup: Add putrescine to the crystallization drop (hanging drop vapor diffusion).

-

Condition 1: 1 mM Putrescine

-

Condition 2: 5 mM Putrescine

-

Condition 3: 20 mM Putrescine

-

Condition 4: 50 mM Putrescine

-

-

Observation: Monitor for nucleation over 3–14 days. Putrescine often yields different crystal forms (space groups) compared to spermine due to its shorter chain length.

Part 4: Workflow Visualization

The following diagram details the decision matrix for selecting the correct polyamine for your specific nucleic acid application.

Caption: Figure 2. Decision matrix for polyamine selection in molecular biology workflows.

Part 5: Safety & Handling

-

Hygroscopic Nature: The dihydrochloride salt is hygroscopic. Store desicated at room temperature or 4°C.

-

pH Adjustment: When making high-concentration stocks (1M), the pH will be acidic. Adjust to pH 7.0–8.0 with NaOH or KOH if the buffer capacity of the final reaction is low.

-

Toxicity: While less toxic than free amines, handle with gloves and eye protection.

References

-

Effects of Polyamine Binding on the Stability of DNA i-Motif Structures. ACS Omega. (2019). Detailed analysis of putrescine's effect on melting temperature and structural stability. Link

-

Thermodynamics of the DNA binding of biogenic polyamines. Journal of Chemical Thermodynamics. (2012). Comparative binding affinity of spermine, spermidine, and putrescine. Link

-

Optimization of In vitro Transcription Reaction for mRNA Production. JoVE. (2025).[] Discusses buffer component optimization including Mg2+ and polyamine ratios. Link

-

Polyamines as Universal Bioregulators. Taylor & Francis. (2023). Review of polyamine roles in gene expression and structural stabilization. Link

-

Binding of the Biogenic Polyamines to Deoxyribonucleic Acids. PLOS ONE. (2013). Quantitative data on Tm shifts and binding energetics. Link

Sources

Putrescine vs. 1,4-Diaminobutane Dihydrochloride: A Guide to Selection and Application in Scientific Research

An In-Depth Technical Guide for Researchers

Executive Summary

Putrescine and 1,4-diaminobutane dihydrochloride are two names for chemically related substances that often cause confusion in protocol design and material sourcing. While both provide the same active molecule, 1,4-diaminobutane, they are not directly interchangeable. This guide delineates the critical chemical, physical, and practical differences between the free base (Putrescine) and its dihydrochloride salt. The dihydrochloride form offers superior stability, solubility, and pH neutrality, making it the standard choice for nearly all aqueous biological applications, including cell culture and biochemical assays. The free base, a volatile and strongly basic oil, is primarily reserved for specific organic synthesis applications where the absence of chloride ions is paramount. Understanding these distinctions is crucial for experimental reproducibility, accuracy, and safety.

Introduction: The Compound and Its Salt

Putrescine, systematically named butane-1,4-diamine, is a biogenic polyamine found ubiquitously across all domains of life.[1][2] It is a fundamental molecule involved in a vast array of critical cellular processes, including cell cycle progression, proliferation, differentiation, and stress response.[3][4] As a precursor to higher polyamines like spermidine and spermine, it plays an indispensable role in regulating the synthesis of DNA, RNA, and proteins.[3][5][6]

In a laboratory context, this vital molecule is available in two primary forms:

-

Putrescine (Free Base): The pure, unprotonated diamine molecule, NH₂(CH₂)₄NH₂.

-

1,4-Diaminobutane Dihydrochloride: The salt form, where the two amine groups are protonated and stabilized with chloride counter-ions (H₃N⁺(CH₂)₄N⁺H₃ · 2Cl⁻).

The decision to use one form over the other is not trivial; it has significant implications for solution preparation, experimental pH control, and overall stability. This guide provides researchers, scientists, and drug development professionals with a detailed technical comparison to inform the logical and correct choice for their specific application.

Chemical and Physical Properties: A Comparative Analysis

The fundamental difference between the two compounds lies in their chemical state: one is a free base, and the other is its corresponding acid salt. This distinction gives rise to vastly different physical and handling properties.

equilibrium [label=<

| + 2HCl (Acid) | |

|  |

| - 2HCl (Base) |

>, fontsize=14, fontcolor="#202124"];

{rank=same; putrescine_struct; equilibrium; salt_struct;} putrescine_struct:e -> equilibrium:w [style=invis]; equilibrium:e -> salt_struct:w [style=invis];

dot graph G { graph [fontname="Arial", rankdir=LR, splines=true, overlap=false, nodesep=0.5]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.0]; edge [color="#5F6368", penwidth=1.5];

putrescine [label="{Putrescine (Free Base)\n|H₂N(CH₂)₄NH₂}"]; salt [label="{1,4-Diaminobutane Dihydrochloride\n|Cl⁻ H₃N⁺(CH₂)₄N⁺H₃ Cl⁻}"];

putrescine -> salt [headlabel=" + 2HCl\n(Protonation)", taillabel="", labeldistance=3, fontcolor="#34A853", arrowhead=vee]; salt -> putrescine [headlabel="", taillabel=" + 2OH⁻\n(Deprotonation) ", labeldistance=3, fontcolor="#EA4335", arrowhead=vee]; } Caption: Acid-base equilibrium between Putrescine and its salt.

| Property | Putrescine (Free Base) | 1,4-Diaminobutane Dihydrochloride | Rationale for Difference |

| Synonyms | 1,4-Butanediamine, 1,4-Diaminobutane | Putrescine dihydrochloride, 1,4-Butanediammonium dichloride | Naming convention for free base vs. salt form. |

| CAS Number | 110-60-1 | 333-93-7 | Unique identifiers for distinct chemical entities. |

| Molecular Formula | C₄H₁₂N₂ | C₄H₁₄Cl₂N₂ | Addition of two HCl molecules to the base.[5] |

| Molecular Weight | 88.15 g/mol [7] | 161.07 g/mol [5][8] | The mass of the two additional HCl molecules. |

| Appearance | Colorless oil or low-melting solid (crystals/leaflets)[7][9] | White crystalline powder/solid.[8][10] | Salt formation leads to a stable crystalline lattice. |

| Melting Point | ~27.5 °C (81.5 °F)[7] | >280 °C (with decomposition)[8][10][][12] | Strong ionic interactions in the salt crystal require much more energy to break. |

| Boiling Point | ~158.5 °C[9] | Not applicable (decomposes) | The free base is volatile; the salt decomposes before boiling. |

| Solubility in Water | Miscible/Very Soluble[7][9][13] | Highly Soluble (e.g., 930 g/L, 40 mg/mL)[8][14][15] | The ionic nature of the salt form greatly enhances its interaction with polar water molecules. |

| pH of Aqueous Soln. | Strongly Basic[1][9] | Neutral (pH 6-7 for a 1% solution)[10] | The free amine groups are proton acceptors (base). In the salt, they are already protonated. |

| Stability & Storage | Store at -20°C as a neat oil. Aqueous solutions are not stable for more than a day.[16] | Store at room temperature or 4°C, desiccated. Stable solid.[10][12][17] | The salt form is less reactive and not susceptible to oxidation or volatilization. |

| Hygroscopicity | Yes | Yes, hygroscopic.[5][12][17] | Both forms can absorb moisture from the air, but it's a more critical handling parameter for the solid salt. |

Implications for Experimental Design and Application

The choice between the free base and the dihydrochloride salt is dictated almost entirely by the experimental system. For the vast majority of biological research, the dihydrochloride salt is the superior and logical choice.

Causality Behind Experimental Choices

-

Ease of Handling and Weighing: As a stable, non-volatile crystalline solid, 1,4-diaminobutane dihydrochloride is easily and accurately weighed on a standard laboratory balance.[8] Putrescine free base, being an oil or a solid that melts near room temperature, is difficult to handle, prone to contamination, and challenging to weigh accurately without specialized equipment.[9][16]

-

Solution Preparation and Solubility: This is a critical differentiator. The dihydrochloride salt dissolves readily in water and aqueous buffers to high concentrations, forming clear, stable solutions.[8][14] This property is essential for preparing sterile-filtered stock solutions for cell culture media or biochemical assays. While the free base is also water-soluble, its basicity can cause pH shifts that may lead to the precipitation of other components in complex media.[9][13]

-

pH Control: The most significant advantage of the dihydrochloride salt in biological experiments is its near-neutral pH in solution.[10] It can be added directly to cell culture media or reaction buffers without significantly altering the pH, a crucial parameter for cell viability and enzyme kinetics. In contrast, dissolving putrescine free base in water creates a strongly basic solution, which would be detrimental to any pH-sensitive biological system unless carefully and precisely neutralized with acid.[9]

Field-Proven Applications

-

Cell Culture: 1,4-Diaminobutane dihydrochloride is the form exclusively cited for use in cell culture.[12] Certain cell lines, most notably Chinese Hamster Ovary (CHO)-K1 cells, are auxotrophic for putrescine and require its supplementation in serum-free media to support growth and proliferation.[4][18] The dihydrochloride form is used to prepare concentrated, sterile stock solutions that are then diluted into the final medium.

-

Biochemical and Enzymatic Assays: For studying enzymes involved in polyamine metabolism (e.g., spermidine synthase) or receptors modulated by polyamines (e.g., NMDA receptors), the dihydrochloride salt is the preferred substrate.[10][] Its ease of use and pH neutrality ensure that the observed effects are due to the putrescine molecule itself and not a secondary artifact of drastic pH changes.

-

Organic and Polymer Synthesis: The free base, putrescine, finds its primary use in organic chemistry.[2][19] When used as a building block for synthesizing polymers (like Nylon 4,6) or other complex molecules, the absence of chloride ions can be essential to avoid side reactions or interference with catalysts.[2][] In these non-aqueous reaction systems, the basicity of the free amine groups is often a desired property for the reaction mechanism.

Experimental Protocols and Methodologies

The following protocols are designed as self-validating systems to ensure accuracy and reproducibility.

Protocol 1: Preparation of a 100 mM Stock Solution of 1,4-Diaminobutane Dihydrochloride

This protocol is suitable for preparing a concentrated stock for addition to cell culture media.

-

Objective: To prepare a sterile 100 mM aqueous stock solution.

-

Materials: 1,4-Diaminobutane dihydrochloride (MW: 161.07 g/mol ), cell culture-grade water (e.g., WFI or 18 MΩ·cm), sterile 50 mL conical tube, 0.22 µm sterile syringe filter.

-

Procedure:

-

Weigh out 161.07 mg of 1,4-diaminobutane dihydrochloride powder.

-

Transfer the powder to the 50 mL conical tube.

-

Add approximately 8 mL of cell culture-grade water.

-

Vortex until the solid is completely dissolved. The solution should be clear and colorless.

-

Adjust the final volume to 10 mL with water.

-

Validation: The final concentration is 10 mM. For a 100mM solution, use 1.61g in 10mL. Correction: To make a 100 mM (0.1 M) solution, weigh 1.6107 g and dissolve in a final volume of 100 mL, or 161.07 mg in a final volume of 10 mL. Let's proceed with the latter for a smaller volume.

-

Corrected Procedure: a. Weigh 161.1 mg of 1,4-diaminobutane dihydrochloride. b. Transfer to a sterile 15 mL or 50 mL conical tube. c. Add ~8 mL of sterile, cell culture-grade water. d. Vortex thoroughly until all powder is dissolved. Visually inspect against a dark background to ensure no particulates remain. e. Bring the final volume to exactly 10.0 mL with water. f. Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Storage: Aliquot into sterile microcentrifuge tubes and store at -20°C. The stock is stable for several months.

-

Protocol 2: Handling and Preparation of a Putrescine (Free Base) Solution

This protocol is for applications where the free base is required and pH must be controlled.

-

Objective: To prepare a pH-adjusted 100 mM aqueous solution.

-

Materials: Putrescine (free base, MW: 88.15 g/mol , Density: ~0.877 g/mL), concentrated Hydrochloric Acid (HCl), calibrated pH meter, appropriate personal protective equipment (PPE).

-

Procedure:

-

Warning: Putrescine free base is corrosive and has a strong, foul odor.[9][20] Handle only in a chemical fume hood while wearing gloves, safety glasses, and a lab coat.

-

Dispense 114 µL of putrescine oil (0.114 mL * 0.877 g/mL / 88.15 g/mol ≈ 1.13 mmol) into a beaker containing ~8 mL of water with a stir bar.

-

Place the beaker on a stir plate and begin stirring. The initial pH will be >11.

-

Validation & Adjustment: Slowly add drops of concentrated HCl while monitoring the pH with a calibrated meter. The goal is to neutralize the amine groups.

-

Continue adding acid dropwise until the pH reaches the desired target (e.g., pH 7.4). Be aware that this process generates heat.

-

Once the target pH is stable, transfer the solution to a volumetric flask and bring the final volume to 10.0 mL.

-

Storage: Use immediately. Aqueous solutions of the free base are not recommended for long-term storage.[16]

-

Decision-Making Workflow

Safety and Handling

While chemically similar, the distinct physical forms necessitate different handling precautions.

-

Putrescine (Free Base):

-

Hazards: Flammable, toxic, and corrosive.[7] Has a strong, unpleasant odor.[2][9][20]

-

PPE: Must be handled in a chemical fume hood. Wear nitrile gloves, chemical safety goggles, and a lab coat.[21]

-

Handling: Avoid inhalation, ingestion, and skin/eye contact.[16][21] It is a liquid or low-melting solid, so care must be taken to avoid spills.

-

-

1,4-Diaminobutane Dihydrochloride:

-

Hazards: Can be toxic and is a skin and eye irritant.[8][22] As a powder, it poses an inhalation risk.[17]

-

PPE: Wear gloves, safety glasses, and a lab coat. When weighing, handle in a ventilated area or fume hood to avoid inhaling the dust.[22][23]

-

Handling: Avoid generating dust.[17] It is hygroscopic, so containers should be kept tightly sealed in a dry environment.[12][17]

-

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling either chemical.[22][23][24]

Conclusion

The distinction between putrescine (free base) and 1,4-diaminobutane dihydrochloride is a clear example of how salt chemistry profoundly impacts a compound's utility in a research setting. For professionals in biology-focused disciplines, 1,4-diaminobutane dihydrochloride is the unequivocally superior choice due to its practical advantages: it is a stable, easy-to-weigh solid that dissolves readily in aqueous solutions to a neutral pH. This ensures experimental accuracy, reproducibility, and safety. Putrescine free base remains a specialized reagent, valuable for specific applications in organic synthesis but largely unsuitable for direct use in biological systems. A precise understanding of these differences empowers researchers to design robust, reliable, and repeatable experiments.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1045, Putrescine. Retrieved from [Link].

-

Wikipedia. (2024). Putrescine. Retrieved from [Link].

-

Solubility of Things. (n.d.). Putrescine. Retrieved from [Link].

-

FooDB. (2010). Showing Compound Putrescine (FDB001494). Retrieved from [Link].

-

Britannica. (2025). Putrescine. Retrieved from [Link].

-

PhytoTech Labs. (n.d.). Putrescine, Dihydrochloride - Safety Data Sheet. Retrieved from [Link].

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,4-Diaminobutane dihydrochloride. Retrieved from [Link].

-

Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Diaminobutane dihydrochloride. Retrieved from [Link].

-

MilliporeSigma. (n.d.). 1,4-Diaminobutane dihydrochloride for synthesis 333-93-7. Retrieved from [Link].

- Hiatt, A., Malmberg, R. L., & Meins, F., Jr (1986). Utilization of Putrescine in Tobacco Cell Lines Resistant to Inhibitors of Polyamine Synthesis. Plant Physiology, 81(3), 881–885.

-

Selleck.cn. (n.d.). 1,4-Diaminobutane dihydrochloride Product Manual. Retrieved from [Link].

- Kong, X., G. A. Johnson, T. E. Spencer, and G. Wu. (2014). Putrescine Stimulates the mTOR Signaling Pathway and Protein Synthesis in Porcine Trophectoderm Cells. Biology of Reproduction, 91(5), 114.

- Lee, J., Lee, G. M., & Kim, Y. G. (2023). Enhanced cell growth, production, and mAb quality produced in Chinese hamster ovary-K1 cells by supplementing polyamine in the media. Applied Microbiology and Biotechnology, 107(10), 3299–3309.

- Budge, J. D., & Whittaker, M. (2022). CHO-K1 cells require putrescine or L-ornithine supplementation for healthy growth. Biotechnology and Bioengineering, 119(11), 3073-3083.

- Seiler, N., & Deckardt, K. (1976). Association of putrescine, spermidine, spermine, and GABA with structural elements of brain cells. Neurochemical Research, 1(5), 469–499.

- Quinet, M., et al. (2010). Putrescine differently influences the effect of salt stress on polyamine metabolism and ethylene synthesis in rice cultivars differing in salt resistance. Journal of Experimental Botany, 61(10), 2719-2735.

-

SciSpace. (2010). Putrescine differently influences the effect of salt stress on polyamine metabolism and ethylene synthesis in rice cultivars dif. Retrieved from [Link].

-

PubMed. (2010). Putrescine differently influences the effect of salt stress on polyamine metabolism and ethylene synthesis in rice cultivars differing in salt resistance. Retrieved from [Link].

Sources

- 1. Showing Compound Putrescine (FDB001494) - FooDB [foodb.ca]

- 2. CAS 110-60-1: Putrescine | CymitQuimica [cymitquimica.com]

- 3. Putrescine Analysis Service - Creative Proteomics [creative-proteomics.com]

- 4. Enhanced cell growth, production, and mAb quality produced in Chinese hamster ovary-K1 cells by supplementing polyamine in the media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. goldbio.com [goldbio.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Putrescine - Wikipedia [en.wikipedia.org]

- 8. 1,4-Diaminobutane dihydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. Putrescine | C4H12N2 | CID 1045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. thomassci.com [thomassci.com]

- 12. 1,4-Diaminobutane dihydrochloride | 333-93-7 [chemicalbook.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. 1,4-Diaminobutane Dihydrochloride | Analgesic | TargetMol [targetmol.com]

- 15. 1,4-Diaminobutane dihydrochloride CAS 333-93-7 | 821980 [merckmillipore.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. phytotechlab.com [phytotechlab.com]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

- 20. Putrescine | chemical compound | Britannica [britannica.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.com [fishersci.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

Advanced Synthesis Guide: 1,4-Diaminobutane Dihydrochloride to Spermidine

Executive Summary

This technical guide details the utilization of 1,4-Diaminobutane dihydrochloride (Putrescine 2HCl) as the primary scaffold for synthesizing Spermidine (

Part 1: The Substrate Profile

1,4-Diaminobutane Dihydrochloride is the stable salt form of putrescine. In drug development and synthetic applications, the salt is preferred for storage and handling, but it presents a "nucleophilic latency" that must be addressed before reaction.

| Property | Specification | Relevance to Synthesis |

| CAS Number | 333-93-7 | Identity verification. |

| Formula | Stoichiometry calculations (MW: 161.07 g/mol ).[1][2] | |

| Solubility | >50 mg/mL (Water) | Ideal for aqueous enzymatic assays. |

| pKa | ~9.0 and ~10.5 | High basicity requires pH buffering in bio-assays. |

| Nucleophilicity | Latent (Protonated) | Critical: Must be neutralized (free-based) for organic synthesis. |

Part 2: Biological Synthesis (Enzymatic Route)

In biological systems, the conversion of putrescine to spermidine is catalyzed by Spermidine Synthase (SPDS) .[3][4][5] This aminopropyltransferase reaction is highly specific and does not utilize ATP directly; instead, it relies on the energetic coupling of a decarboxylated cofactor.

The Mechanistic Pathway[7][8]

-

Substrate Priming: The Putrescine 2HCl is dissolved in a physiological buffer (pH 7.4–8.0), where it exists in equilibrium with its reactive free-amine form.

-

Cofactor Requirement: The reaction requires decarboxylated S-adenosylmethionine (dcSAM) . Unlike SAM, which acts as a methyl donor, dcSAM acts specifically as an aminopropyl donor .

-

Catalysis: SPDS facilitates the nucleophilic attack of putrescine's primary amine onto the aminopropyl group of dcSAM.

-

Byproduct: The reaction yields Spermidine and 5'-methylthioadenosine (MTA) .[4] MTA is a potent inhibitor of the enzyme and must be cleared in continuous manufacturing processes.

Visualization: The Aminopropyl Transfer Pathway[9]

Caption: The enzymatic conversion relies on SPDS transferring an aminopropyl group from dcSAM to Putrescine.[3][5]

Part 3: Chemical Synthesis (Synthetic Route)

Chemical synthesis faces a challenge that enzymes solve naturally: Symmetry . Putrescine is a symmetric diamine. Reacting it with an alkylating agent often leads to Spermine (bis-alkylation) rather than Spermidine (mono-alkylation).

The "Desymmetrization" Strategy

To synthesize Spermidine selectively, one amino group of the 1,4-diaminobutane must be protected or statistically favored.

-

Free-Basing: The 2HCl salt is neutralized to liberate the nucleophilic amines.

-

Mono-Protection: A protecting group (e.g., Boc) is introduced.[6] By using a large excess of diamine, the statistical probability favors mono-Boc-putrescine over di-Boc-putrescine.

-

Cyanoethylation (Michael Addition): The mono-protected amine reacts with Acrylonitrile . This adds the required 3-carbon chain (propyl group precursor).

-

Reduction: The nitrile group is hydrogenated (using Raney Nickel or

) to a primary amine. -

Deprotection: The Boc group is removed (acid hydrolysis), yielding Spermidine.

Visualization: Chemical Workflow

Caption: The synthetic route requires desymmetrization (mono-protection) to prevent over-alkylation to Spermine.

Part 4: Experimental Protocols

Protocol A: Salt-to-Base Conversion (Essential Precursor Step)

Context: Organic synthesis reactions (like Michael additions) will fail if the amine is protonated (ammonium form).

-

Dissolution: Dissolve 10g of 1,4-Diaminobutane 2HCl in minimal distilled water (approx. 20mL).

-

Basification: Slowly add 4M NaOH solution while stirring on ice. Monitor pH until it exceeds 12.0.

-

Note: The reaction is exothermic. Cooling is required to prevent degradation.

-

-

Extraction: Extract the free amine using dichloromethane (DCM) or n-butanol (3 x 50mL).

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo.-

Result: You now have the reactive free base oil ready for derivatization.

-

Protocol B: Chemical Synthesis via Cyanoethylation

Context: This method uses the Michael addition of acrylonitrile, a standard industrial route for polyamines.

-

Reagents: Free-base Putrescine (from Protocol A), Acrylonitrile, Ethanol.

-

Reaction: Dissolve Putrescine (1 eq) in Ethanol. Add Acrylonitrile (0.9 eq) dropwise at

.-

Expert Insight: Using a slight deficit of acrylonitrile prevents the formation of the bis-adduct (Spermine precursor).

-

-

Incubation: Stir at room temperature for 12-16 hours.

-

Purification (Intermediate): Evaporate solvent. The mono-cyanoethylated product can be separated from unreacted putrescine via vacuum distillation.

-

Reduction: Dissolve intermediate in acetic acid/ethanol. Hydrogenate over Raney Nickel catalyst at 50 psi

. -

Workup: Filter catalyst, evaporate solvent, and recrystallize as the phosphate or hydrochloride salt.

Protocol C: In Vitro Enzymatic Assay

Context: For testing Spermidine Synthase inhibitors or kinetics.

-

Buffer System: 100 mM Sodium Phosphate (pH 7.5), 1 mM DTT (to protect enzyme thiols), 0.1 mM EDTA.

-

Substrate Prep: Dissolve 1,4-Diaminobutane 2HCl directly in the buffer to a final concentration of 1 mM.

-

Note: No free-basing needed here; the buffer pH equilibrates the salt.

-

-

Cofactor: Add dcSAM (100

). -

Initiation: Add purified recombinant SPDS enzyme (0.5

). Incubate at -

Termination: Stop reaction with 0.1 M Perchloric Acid (

). -

Detection: Analyze supernatant via HPLC (see Part 5).

Part 5: Quality Control & Analytics

Quantifying Spermidine requires derivatization because the molecule lacks a chromophore (it does not absorb UV light strongly).

| Method | Derivatization Agent | Detection Mode | Limit of Detection |

| HPLC-UV | Benzoyl Chloride | UV (254 nm) | ~10 pmol |

| HPLC-FLD | Dansyl Chloride | Fluorescence | ~0.5 pmol (High Sensitivity) |

| LC-MS/MS | None (Direct) | Mass Spectrometry | <0.1 pmol (Gold Standard) |

Standard HPLC Protocol (Dansyl Chloride):

-

Mix 100

sample with 100 -

Incubate at

for 20 mins (dark). -

Separate on a C18 Reverse Phase column.

-

Mobile Phase: Water/Acetonitrile gradient.

References

-

Peggs, A. E., & Michael, A. J. (2010). Spermidine synthase structure and function. National Institutes of Health.

-

Tabor, C. W., & Tabor, H. (1984). Polyamines.[5][7] Annual Review of Biochemistry.

-

Dong, Y. (2018). The Total Synthesis of Spermine Alkaloid Kukoamine Bimesylate from 1,4-diaminobutane dihydrochloride.[2] ResearchGate.[6]

-

Sigma-Aldrich. 1,4-Diaminobutane dihydrochloride Product Specification & Safety Data.

-

ChemicalBook. Spermidine Synthesis Routes and Industrial Production.

Sources

- 1. 1,4-Diaminobutane dihydrochloride for synthesis 333-93-7 [sigmaaldrich.com]

- 2. 1,4-Diaminobutane dihydrochloride | Krackeler Scientific, Inc. [krackeler.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. A Polyamine Metabolon Involving Aminopropyl Transferase Complexes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Polyamine Biosynthesis [homepage.ruhr-uni-bochum.de]

A Technical Guide to the Ionization and pKa Determination of 1,4-Diaminobutane Dihydrochloride

Abstract

1,4-Diaminobutane, commonly known as putrescine, is a biogenic diamine central to cellular metabolism and a versatile building block in chemical synthesis. Its physicochemical behavior in aqueous solutions is governed by the protonation state of its two amino groups, a characteristic quantified by its pKa values. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the ionization equilibria of 1,4-diaminobutane dihydrochloride. We will delve into the theoretical underpinnings of its polyprotic nature, present established pKa values, provide a detailed, field-proven protocol for their experimental determination via potentiometric titration, and discuss the critical implications of its pH-dependent ionization state in biological and pharmaceutical contexts.

Introduction: The Significance of 1,4-Diaminobutane

1,4-Diaminobutane is an aliphatic diamine involved in a myriad of biological processes as a precursor to polyamines like spermidine and spermine, which are essential for cell growth and proliferation. It also binds to and modulates the activity of receptors such as the NMDA receptor.[1] Industrially, it serves as a key monomer, reacting with adipic acid to produce the high-performance polyamide, Nylon 46.[2]

The compound is frequently supplied as its dihydrochloride salt, C₄H₁₂N₂·2HCl, a white, crystalline solid with high water solubility.[3][4] This form ensures stability and ease of handling.[1] For professionals in drug development and biochemical research, a precise understanding of how this molecule behaves in solution is not merely academic; it is fundamental. The molecule's charge state, which is dictated by the solution's pH and the molecule's intrinsic pKa values, directly influences its solubility, membrane permeability, and interaction with biological targets. This guide serves as a comprehensive resource on these critical acid-base properties.

Theoretical Framework: Ionization of a Polyprotic Base

1,4-Diaminobutane is a polyprotic weak base, meaning it can accept two protons. When dissolved in water, its dihydrochloride salt exists as the fully protonated dicationic species, H₃N⁺-(CH₂)₄-N⁺H₃. As the pH of the solution is increased, this dication will lose its two protons in a stepwise manner. Each deprotonation step is characterized by an acid dissociation constant, Ka, which is more commonly expressed in its logarithmic form, pKa.

The two-step dissociation of the conjugate acid of 1,4-diaminobutane can be represented by the following equilibria:

Step 1: Deprotonation of the Dication H₃N⁺-(CH₂)₄-N⁺H₃ (dication) + H₂O ⇌ H₃N⁺-(CH₂)₄-NH₂ (monocation) + H₃O⁺

-

pKa₁ corresponds to this equilibrium.

Step 2: Deprotonation of the Monocation H₃N⁺-(CH₂)₄-NH₂ (monocation) + H₂O ⇌ H₂N-(CH₂)₄-NH₂ (neutral) + H₃O⁺

-

pKa₂ corresponds to this equilibrium.

The relationship between pH, pKa, and the ratio of the conjugate base to the acid concentrations for each step is described by the Henderson-Hasselbalch equation.[5][6][7] For a polyprotic system like 1,4-diaminobutane, the equation can be applied to each ionization step independently.[6][7]

-

For the first deprotonation: pH = pKa₁ + log([H₃N⁺-(CH₂)₄-NH₂] / [H₃N⁺-(CH₂)₄-N⁺H₃])

-

For the second deprotonation: pH = pKa₂ + log([H₂N-(CH₂)₄-NH₂] / [H₃N⁺-(CH₂)₄-NH₂])

At the midpoint of each titration step (the half-equivalence point), the concentrations of the acidic and basic species are equal, causing the log term to become zero. At this specific point, the pH of the solution is equal to the pKa value for that step.[8]

Established pKa Values and Species Distribution

The pKa values for 1,4-diaminobutane reflect the deprotonation of its conjugate acid. While values in the literature can vary slightly based on experimental conditions (temperature, ionic strength), they are generally in close agreement.

| Parameter | Value (at 25 °C) | Corresponding Equilibrium |

| pKa₁ | ~9.35 | H₃N⁺-(CH₂)₄-N⁺H₃ ⇌ H₃N⁺-(CH₂)₄-NH₂ + H⁺ |

| pKa₂ | ~10.80 | H₃N⁺-(CH₂)₄-NH₂ ⇌ H₂N-(CH₂)₄-NH₂ + H⁺ |

The distribution of the three ionic species—dicationic, monocationic, and neutral—is entirely dependent on the pH of the solution. This relationship can be visualized using a species distribution diagram.

Caption: Species distribution of 1,4-diaminobutane. Note: This is a conceptual DOT script; rendering requires a tool that can plot curves based on the Henderson-Hasselbalch equation.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly reliable and commonly used method for determining pKa values.[9] The procedure involves titrating the acidic form of the compound (1,4-diaminobutane dihydrochloride) with a standardized strong base while monitoring the solution's pH.

Causality Behind Experimental Choices:

-

Analyte Choice: We use the dihydrochloride salt because it is the fully protonated, stable, and accurately weighable form of the acid.

-

Titrant Choice: A strong base (e.g., NaOH) is used to ensure a stoichiometric and complete reaction with the weak acid, resulting in sharp, discernible inflection points at the equivalence points.

-

Monitoring: A calibrated pH electrode provides precise and continuous measurement of the hydrogen ion activity, allowing for the construction of a detailed titration curve.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

0.1 M NaOH Solution: Prepare an approximately 0.1 M NaOH solution and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact concentration.

-

Analyte Solution: Accurately weigh approximately 0.161 g of 1,4-diaminobutane dihydrochloride (MW: 161.07 g/mol ) and dissolve it in ~50 mL of deionized, CO₂-free water in a 100 mL beaker. This creates an approximately 0.01 M solution.

-

-

Instrumentation Setup & Calibration:

-

Calibrate a pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa values. Ensure the temperature of the buffers matches the temperature of the experiment.

-

Place a magnetic stir bar in the analyte beaker and place it on a magnetic stir plate.

-

Immerse the calibrated pH electrode and a temperature probe into the solution, ensuring they do not contact the stir bar.

-

Position the tip of a burette containing the standardized 0.1 M NaOH solution above the beaker.

-

-

Titration Procedure:

-

Record the initial pH of the analyte solution.

-

Begin adding the NaOH titrant in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

-

As the pH begins to change more rapidly, decrease the increment size (e.g., to 0.1 mL or dropwise). This is crucial for accurately defining the equivalence points.

-

Continue the titration well past the second equivalence point, until the pH begins to plateau in the high alkaline region.

-

Data Analysis and Interpretation:

-

Plot the Titration Curve: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The curve should exhibit two distinct inflection points, corresponding to the two equivalence points (EP₁ and EP₂).

-

Determine Equivalence Points: The equivalence points can be located precisely by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V). The peak of the first derivative plot or the zero-crossing of the second derivative plot corresponds to the equivalence volume.

-

Determine Half-Equivalence Points: The volumes for the half-equivalence points are calculated as:

-

1st Half-Equivalence Point: V(EP₁)/2

-

2nd Half-Equivalence Point: V(EP₁) + [V(EP₂) - V(EP₁)]/2

-

-

Determine pKa Values: Find the pH values on the titration curve that correspond to the calculated half-equivalence point volumes.

-

pKa₁ = pH at V(EP₁)/2

-

pKa₂ = pH at V(EP₁) + [V(EP₂) - V(EP₁)]/2

-

Caption: Experimental workflow for pKa determination via potentiometric titration.

Implications in Research and Drug Development

The pKa values of 1,4-diaminobutane are not just physical constants; they are critical predictors of its behavior in applied settings.

-

Aqueous Solubility: The dihydrochloride salt is highly soluble in water (>900 g/L).[4] However, as the pH increases past pKa₁, and especially past pKa₂, the neutral, less polar form of the molecule begins to dominate, leading to a significant decrease in aqueous solubility. This is a crucial consideration for formulation scientists.

-

Biological Membrane Permeability: The ability of a molecule to cross the lipid bilayer of a cell membrane is highly dependent on its charge and polarity. The charged dicationic and monocationic forms of 1,4-diaminobutane will permeate membranes poorly. The uncharged, neutral form, which is more prevalent at pH values above 11, will be significantly more membrane-permeable.

-

Drug-Receptor Interactions: The protonation state is paramount for molecular recognition. For instance, the interaction of polyamines with the polyamine modulatory site on the NMDA receptor is an electrostatic interaction.[1] At physiological pH (~7.4), 1,4-diaminobutane exists almost exclusively as the dicationic species (H₃N⁺-(CH₂)₄-N⁺H₃), which is the form that interacts with the negatively charged binding pocket of the receptor.

-

Cell Culture and Assays: When used as a supplement in cell culture media, the pH of the medium will determine the protonation state of 1,4-diaminobutane, affecting its uptake by cells and its interaction with other media components.[1]

Conclusion

1,4-Diaminobutane dihydrochloride is a polyprotic system whose ionization state is fundamental to its function in both biological and chemical applications. With pKa values of approximately 9.35 and 10.80, its charge profile transitions from a dication to a monocation and finally to a neutral species as pH increases. This behavior dictates its solubility, bioavailability, and molecular interactions. The well-established method of potentiometric titration provides a robust and reliable means for experimentally verifying these critical constants. For researchers in drug development and the life sciences, a thorough understanding and application of this knowledge are indispensable for successful formulation, assay development, and mechanistic studies.

References

-

Henderson-Hasselbalch equation Definition - Intro to Chemistry Key Term . Fiveable. [Link]

-

Putrescine | C4H12N2 | CID 1045 . PubChem - NIH. [Link]

-

Development of Methods for the Determination of pKa Values . PMC. [Link]

-

Titrations of polyprotic acids | Acids and bases | AP Chemistry | Khan Academy . YouTube. [Link]

-

Polyprotic Buffers Explained: Definition, Examples, Practice & Video Lessons . Pearson. [Link]

-

Polyprotic Acid-Base Part 2: Buffers . YouTube. [Link]

-

Putrescine - Wikipedia . Wikipedia. [Link]

Sources

- 1. 1,4-Diaminobutane dihydrochloride | 333-93-7 [chemicalbook.com]

- 2. Putrescine - Wikipedia [en.wikipedia.org]

- 3. 1,4-Diaminobutane dihydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. fiveable.me [fiveable.me]

- 6. youtube.com [youtube.com]

- 7. Polyprotic Buffers Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

How to prepare a 1,4-Diaminobutane dihydrochloride stock solution

Application Note: Preparation and Handling of 1,4-Diaminobutane Dihydrochloride Stock Solution

Core Directive & Scope

This guide details the preparation of a 100 mM 1,4-Diaminobutane dihydrochloride (Putrescine 2HCl) stock solution. While Putrescine is a critical polyamine for cell growth, differentiation, and protein synthesis, its handling requires specific attention to stability and pH balance due to its dihydrochloride salt form.[]

Why this protocol matters:

-

Stability: The dihydrochloride salt is significantly more stable and less volatile than the free base (which fumes and is corrosive).

-

Cellular Impact: Polyamines are potent; precise concentration is vital. Errors in stock preparation can lead to cytotoxicity or experimental noise in cell cycle studies.

-

Sterility: As an amine, it is susceptible to oxidation and microbial growth; filtration is the gold standard over autoclaving to prevent thermal degradation.

Physicochemical Profile

Before beginning, verify the identity and properties of your starting material.

| Property | Specification | Notes |

| Compound Name | 1,4-Diaminobutane dihydrochloride | Common name: Putrescine 2HCl |

| CAS Number | 333-93-7 | Distinct from free base (CAS 110-60-1) |

| Molecular Weight | 161.07 g/mol | Critical for Molarity calculations |

| Solubility (Water) | ~100 mg/mL (approx. 600 mM) | Highly soluble |

| Appearance | White crystalline powder | Hygroscopic (absorbs moisture) |

| Stock Stability | 1 Month at +4°C; >1 Year at -20°C | Sensitive to oxidation |

Pre-Protocol Planning & Safety

Safety Considerations

-

Hazard: Causes skin irritation (H315) and serious eye irritation (H319).

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the powder in a fume hood if possible to avoid inhalation of dust, though the salt is less volatile than the base.

The "Why" Behind the Salt

We use the dihydrochloride form because the free base of putrescine is a low-melting solid/liquid with a foul odor (rotting flesh) and high reactivity. The 2HCl salt renders it a stable, odorless solid.

-

Crucial Insight: Dissolving Putrescine 2HCl in water releases 2 equivalents of HCl. A 100 mM solution will be acidic (pH ~3-4).

-

Decision Point: Do not neutralize the stock solution unless immediately necessary. Acidic conditions retard the oxidation of amines. Neutralize only upon dilution into the buffered culture media.

Calculations (Target: 100 mM)

To prepare 50 mL of a 100 mM (0.1 M) stock solution:

Detailed Protocol: Preparation of 100 mM Stock

Materials Required

-

Water for Injection (WFI) or Nuclease-Free Water (Molecular Biology Grade)

-

0.22 µm PES (Polyethersulfone) Syringe Filter (Low protein binding)

-

Sterile 15 mL or 50 mL conical tubes

-

Sterile microcentrifuge tubes (for aliquots)

Workflow Diagram

The following logic flow ensures sterility and stability.

Caption: Logical workflow for the preparation of sterile Putrescine 2HCl stock, prioritizing cold filtration over heat sterilization.

Step-by-Step Procedure

-

Weighing:

-

Tare a clean weighing boat.

-

Weigh 0.8054 g of Putrescine 2HCl.

-

Note: The powder is hygroscopic. Close the source container immediately after use to prevent clumping.

-

-

Dissolution:

-

Add the powder to a graduated cylinder or volumetric flask.

-

Add approximately 40 mL of molecular biology grade water (WFI).

-

Vortex or stir (magnetic stir bar) until completely dissolved. The solution should be clear and colorless.

-

-

Volume Adjustment (QS):

-

Add water carefully to bring the total volume to exactly 50 mL .

-

Invert to mix.

-

-

Sterilization (Critical Step):

-

Do not autoclave. Heat can induce degradation or concentration shifts due to evaporation.

-

Draw the solution into a sterile syringe.

-

Attach a 0.22 µm PES filter .

-

Dispense into a sterile receiver vessel.

-

-

Aliquot & Storage:

-

Divide the stock into small aliquots (e.g., 1 mL or 500 µL) to match your daily experimental needs.

-

Label: "Putrescine 2HCl, 100 mM, [Date], [Initials]".

-

Store: Place in a -20°C freezer.

-

Shelf Life: Stable for at least 1 year frozen. Once thawed, keep at 4°C and use within 1 month. Discard if the solution turns yellow (oxidation).

-

Quality Control & Troubleshooting

| Observation | Cause | Corrective Action |

| Yellow Discoloration | Oxidation of amines | Discard solution. Prepare fresh. Ensure storage is light-protected. |

| Precipitation at 4°C | High concentration / Solubility limit | 100 mM should not precipitate. If it does, warm to 37°C briefly. If it persists, contamination is likely. |

| Cell Toxicity | pH Shock | The stock is acidic. Ensure the volume added to cell media is <1% of total volume, or the media has sufficient buffering capacity (HEPES/Bicarbonate). |

Validation Method (Self-Check): Dilute 1:100 into PBS. The pH of the PBS should not shift significantly. If it drops below 7.0, your stock may be too concentrated or the PBS buffering capacity is insufficient for the volume added.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9532, Putrescine dihydrochloride. Retrieved from [Link]

Sources

1,4-Diaminobutane dihydrochloride concentration for plant tissue culture regeneration

Topic: Optimizing 1,4-Diaminobutane Dihydrochloride (Putrescine) for Plant Tissue Culture Regeneration Content Type: Advanced Application Note & Protocol Guide Audience: Plant Biotechnologists, Tissue Culture Specialists, and Drug Development Researchers

Introduction: The Polyamine Advantage in Recalcitrant Regeneration

1,4-Diaminobutane dihydrochloride (Putrescine dihydrochloride; Put-2HCl ) is not merely a nutrient; it is a potent morphogenic modulator.[] While traditional plant tissue culture relies heavily on auxins and cytokinins, recalcitrant species (e.g., conifers, cotton, woody legumes) often fail to regenerate via somatic embryogenesis (SE) or organogenesis due to intracellular polyamine depletion.

This guide details the precision application of Put-2HCl to unlock regenerative potential. Unlike generic growth regulators, Put-2HCl acts as a stress-response mediator, stabilizing nucleic acids and modulating the endogenous hormonal crosstalk required for the transition from dedifferentiated callus to organized structures.

Mechanism of Action: The Biochemical Trigger

To effectively utilize Put-2HCl, one must understand its position in the biosynthetic cascade. Putrescine is the central precursor for Spermidine and Spermine. In vitro stress (wounding, high salt, osmotic stress) triggers an upregulation of polyamine biosynthesis. If the explant cannot synthesize sufficient endogenous Putrescine, regeneration fails. Exogenous application bypasses metabolic bottlenecks caused by limited Arginine Decarboxylase (ADC) or Ornithine Decarboxylase (ODC) activity.

Key Physiological Roles:

-

Somatic Embryogenesis (SE): High Putrescine levels are strictly correlated with the induction phase of SE, promoting rapid cell division.

-

Stress Protection: Scavenges Reactive Oxygen Species (ROS) generated during explant excision.

-

Genetic Stabilization: The cationic nature of Put-2HCl allows it to bind to negatively charged DNA/RNA, protecting them from enzymatic degradation during rapid division.

Visualization: Polyamine Biosynthetic Pathway & Regulation